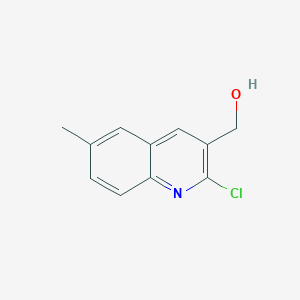

(2-chloro-6-methylquinolin-3-yl)methanol

描述

Historical Trajectories and Contemporary Relevance of Quinoline (B57606) Scaffolds in Research

The history of quinoline dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgnih.gov A few years later, in 1842, Charles Gerhardt obtained a related compound through the distillation of quinine (B1679958). wikipedia.org It was August Hoffmann who later identified that these two substances were, in fact, identical. wikipedia.org The initial extraction from natural sources was soon followed by the development of synthetic routes in the late 19th century, such as the Skraup synthesis in 1880, which remains a fundamental method for preparing quinolines. numberanalytics.comnih.gov

Historically, the most prominent application of the quinoline scaffold has been in the development of antimalarial drugs like quinine and chloroquine. nih.govpharmaguideline.com This legacy continues today, with quinoline derivatives being integral to the search for new therapeutic agents. nih.govingentaconnect.com The contemporary relevance of quinoline scaffolds is vast, extending into numerous areas of scientific inquiry. In medicinal chemistry, these structures are investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govbohrium.comnih.gov Beyond medicine, quinoline derivatives are crucial in materials science for creating dyes, and materials with specific optical and electrical properties, such as organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net The continuous development of novel synthetic methods, including more environmentally friendly "green chemistry" approaches, underscores the sustained importance of this chemical class. nih.govnih.gov

Structural Classification and Nomenclature within Quinoline Derivatives

Quinoline, with the chemical formula C₉H₇N, is systematically named as 1-azanaphthalene or benzo[b]pyridine. iipseries.orgwikipedia.orgresearchgate.net Its structure is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. The numbering of the quinoline ring system is a critical aspect of its nomenclature. By convention, numbering starts from the nitrogen atom as position 1 and proceeds around the pyridine ring to the fusion carbons, then continues around the benzene ring. The fusion carbons are not numbered.

Quinoline Ring Numbering

Derivatives are named based on the position and identity of the substituents attached to this core structure. For the specific compound of interest in this article, (2-chloro-6-methylquinolin-3-yl)methanol , the nomenclature indicates:

A quinoline core.

A chloro group at position 2.

A methyl group at position 6.

A methanol (B129727) (hydroxymethyl, -CH₂OH) group at position 3.

The position of the nitrogen atom distinguishes quinoline from its isomer, isoquinoline, where the nitrogen atom is at position 2. youtube.com The classification of quinoline derivatives can be based on the type and position of their functional groups, which significantly influence their chemical properties and biological activities.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.65 g/mol |

| CAS Number | 123637-97-8 |

| Core Structure | Quinoline |

| Substituents | 2-chloro, 6-methyl, 3-methanol |

| Data sourced from multiple references. nih.govmoldb.com |

Foundational Research Applications of Quinoline Methanol Derivatives in Organic Synthesis

Quinoline methanol derivatives, such as this compound, are valuable intermediates and building blocks in organic synthesis. The functional groups present—a hydroxyl group, a chloro substituent, and the quinoline nitrogen—offer multiple sites for chemical modification.

The synthesis of this compound itself is a key research finding. It is prepared via the reduction of its corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043). nih.govresearchgate.net One documented method involves the use of sodium borohydride (B1222165) as the reducing agent, catalyzed by montmorillonite (B579905) K-10 clay, under microwave irradiation. nih.govresearchgate.net This highlights the application of modern synthetic techniques to produce these specialized reagents.

Crystallographic studies have provided detailed insights into the three-dimensional structure of this compound. The molecule is reported to be nearly planar. nih.govnih.gov In the crystalline state, molecules are linked by hydrogen bonds involving the hydroxyl group, as well as by π-π stacking interactions between the aromatic quinoline rings. nih.govresearchgate.net

| Crystal Data for this compound | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 14.8091 Å, b = 4.6387 Å, c = 14.5098 Å, β = 96.594° |

| Volume | 990.16 ų |

| Molecules per unit cell (Z) | 4 |

| Data from Khan F. N., et al. (2010). nih.govresearchgate.net |

The precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, is often synthesized using the Vilsmeier-Haack reaction. researchgate.net Research on related quinoline aldehydes has shown their utility in constructing more complex molecules through reactions like the Morita-Baylis-Hillman (MBH) reaction, which forms carbon-carbon bonds between the aldehyde and activated alkenes. researchgate.net Furthermore, the inherent fluorescence of the quinoline scaffold makes its derivatives, including those with methanol groups, candidates for the development of fluorescent probes for bio-imaging and sensor applications. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-chloro-6-methylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQVWLZEYAYKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357708 | |

| Record name | 2-Chloro-6-methylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123637-97-8 | |

| Record name | 2-Chloro-6-methylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123637-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Chloro 6 Methylquinolin 3 Yl Methanol

Precursor Synthesis and Strategic Functionalization

The journey to (2-chloro-6-methylquinolin-3-yl)methanol begins with the carefully planned synthesis of its immediate precursor, 2-chloro-3-formyl-6-methylquinoline.

Mechanistic Studies and Optimization of 2-Chloro-3-formyl-6-methylquinoline Synthesis

The primary method for synthesizing 2-chloro-3-formyl-6-methylquinoline is the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.netchemijournal.com This reaction employs a substituted acetanilide (B955), specifically p-methylacetanilide (derived from p-toluidine (B81030) and acetic anhydride), which undergoes cyclization and formylation. researchgate.netchemijournal.comchemijournal.com The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent. niscpr.res.inorganic-chemistry.org

The mechanism involves the electrophilic Vilsmeier reagent attacking the electron-rich aromatic ring of the acetanilide, leading to the formation of the quinoline (B57606) ring system with a formyl group at the 3-position and a chloro group at the 2-position. organic-chemistry.orgtandfonline.com The reaction conditions are critical for optimal yield. Typically, the process involves adding POCl₃ to a solution of the acetanilide in DMF at a low temperature (0-5 °C), followed by heating to around 80-100 °C for several hours. niscpr.res.inchemijournal.comchemijournal.comniscpr.res.in The presence of an electron-donating group, such as the methyl group at the 6-position, generally facilitates the cyclization and results in good yields. niscpr.res.inresearchgate.net Kinetic studies have shown that the reaction follows second-order kinetics and can be catalyzed by transition metal ions. tandfonline.comtandfonline.com

Table 1: Vilsmeier-Haack Reaction Parameters for 2-Chloro-3-formyl-6-methylquinoline Synthesis

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | p-Methylacetanilide | researchgate.netchemijournal.com |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | niscpr.res.inniscpr.res.in |

| Initial Temperature | 0-5 °C | niscpr.res.inchemijournal.com |

| Reaction Temperature | 80-100 °C | niscpr.res.inorientjchem.org |

| Reaction Time | 4-16 hours | chemijournal.comniscpr.res.inorientjchem.org |

| Catalyst (Optional) | Transition metal ions (e.g., Cu(II), Ni(II)) | tandfonline.comtandfonline.com |

Advanced Reduction Protocols for Converting Formyl to Methanol (B129727) Moieties

With the aldehyde in hand, the next step is the selective reduction of the formyl group to a primary alcohol to yield this compound.

A highly effective and commonly used reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.netresearchgate.net This reagent is favored for its mild nature and chemoselectivity, efficiently reducing the aldehyde without affecting the chloro-substituent on the quinoline ring. researchgate.net The reaction is typically performed by treating 2-chloro-3-formyl-6-methylquinoline with NaBH₄ in a protic solvent like methanol at room temperature. researchgate.net One documented procedure involves irradiating a mixture of the aldehyde, sodium borohydride, and a catalytic amount of montmorillonite (B579905) K-10 at 500 W for 5 minutes, followed by purification. nih.govresearchgate.net

Table 2: Reduction of 2-Chloro-3-formyl-6-methylquinoline

| Reagent | Solvent | Conditions | Product | Source(s) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | This compound | researchgate.net |

Derivatization Strategies for this compound

The hydroxyl group of this compound is a versatile functional handle for creating a diverse library of derivatives through various chemical transformations.

Nucleophilic Substitution Reactions Involving the Methanol Group

The primary alcohol can be readily converted into a good leaving group, paving the way for nucleophilic substitution reactions.

The synthesis of N-substituted (2-chloro-6-methylquinolin-3-yl)methylamines is a key derivatization pathway. researchgate.net This is typically achieved in a two-step sequence. First, the hydroxyl group of this compound is converted to a more reactive leaving group, such as a chloride, by reacting it with thionyl chloride (SOCl₂) in a solvent like dry benzene (B151609). researchgate.net

The resulting 2-chloro-3-(chloromethyl)-6-methylquinoline is then subjected to a nucleophilic substitution reaction with a primary or secondary amine. For instance, reacting it with aniline (B41778) in absolute ethanol (B145695) in the presence of a base like triethylamine (B128534) (TEA) yields N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline. researchgate.net This method is versatile and can be applied to a wide range of amines to produce a variety of N-alkylated and N-arylated derivatives. researchgate.net An alternative approach involves the Mitsunobu reaction, which allows for the direct N-alkylation of N-heterocyclic compounds with this compound under mild conditions using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). researchgate.net

The hydroxyl group is also amenable to the formation of ethers and esters, further expanding the chemical space of accessible derivatives.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This Sₙ2 reaction involves deprotonating the alcohol of this compound with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This nucleophilic alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the ether linkage. wikipedia.orgmasterorganicchemistry.com The reaction conditions must be carefully chosen to favor substitution over elimination, especially with more sterically hindered reactants. wikipedia.orgmasterorganicchemistry.com

Ester Formation: Esterification can be achieved by reacting this compound with a carboxylic acid or a more reactive acyl derivative. For example, some studies have reported the synthesis of ester derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) hydrazones, indicating the feasibility of forming ester bonds within this class of compounds. researchgate.net A general method involves reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis can be employed, often requiring the removal of water to drive the reaction to completion.

Application of the Mitsunobu Reaction in the Derivatization of this compound

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with a characteristic inversion of stereochemistry. organic-chemistry.org This reaction typically involves an alcohol, a nucleophile (often a carboxylic acid or a phenol), a phosphine (B1218219) reagent like triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

In the context of this compound, the Mitsunobu reaction provides an efficient pathway for its derivatization. Specifically, it has been utilized for the regioselective N-alkylation of N-heterocyclic compounds. researchgate.net The reaction proceeds through the formation of a phosphonium (B103445) intermediate by the reaction of triphenylphosphine with DEAD. This intermediate then activates the hydroxyl group of this compound, facilitating its substitution by a nitrogen nucleophile. researchgate.net This method allows for the coupling of the quinoline methanol moiety with various N-heterocyclic compounds, leading to the formation of novel derivatives with potential biological activities. researchgate.net

Regioselective Cyclization Reactions to Construct Fused Heterocyclic Systems

The strategic functionalization of this compound paves the way for a variety of regioselective cyclization reactions, enabling the construction of intricate fused heterocyclic systems. These reactions are pivotal in medicinal chemistry as they allow for the synthesis of novel compounds with diverse pharmacological profiles.

Synthesis and Characterization of Quinazoline (B50416) and Related Conjugates

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of biological activities. The synthesis of quinolinyl-quinazolinone moieties has been achieved by reacting this compound derivatives with 4(3H)-quinazolinone. For instance, 3-[(2-chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one can be synthesized by reacting 2-chloro-3-(chloromethyl)-6-methylquinoline with 4(3H)-quinazolinone in the presence of a base like potassium tert-butoxide (KOtBu) in a suitable solvent system such as a mixture of N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). nih.gov

The resulting conjugate, C19H14ClN3O, has been characterized by various spectroscopic and crystallographic techniques. nih.govnih.gov X-ray crystallography reveals that the quinoline and quinazoline ring systems are nearly perpendicular to each other, with a dihedral angle of approximately 80.75°. nih.govnih.gov The crystal structure is stabilized by intermolecular C-H···N hydrogen bonds, forming centrosymmetric dimers, as well as C-H···π and π–π stacking interactions. nih.govnih.gov

Table 1: Crystallographic Data for 3-[(2-chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one

| Parameter | Value |

| Molecular Formula | C19H14ClN3O |

| Dihedral Angle (Quinoline/Quinazoline) | 80.75 (4)° |

| Hydrogen Bonding | C—H···N |

| Stacking Interactions | π–π stacking [centroid–centroid distances = 3.7869 (8) and 3.8490 (8) Å] |

This table summarizes key crystallographic data for the quinolinyl-quinazolinone conjugate, highlighting the spatial arrangement and intermolecular interactions. nih.govnih.gov

Formation of Pyrazoloquinoline and Triazole-Annulated Architectures

The versatile reactivity of the this compound scaffold extends to the synthesis of other fused heterocyclic systems, including pyrazoloquinolines and triazole-annulated architectures. These structures are of significant interest due to their potential as bioactive molecules.

The synthesis of such architectures often involves the initial conversion of the methanol group to a more reactive handle, followed by cyclization with appropriate reagents. For instance, the synthesis of (E)-N'-((2-chloro-6-methylquinolin-3-yl)methylene)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been reported. worldscientificnews.com This involves the condensation of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) with 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide. worldscientificnews.com The starting carbaldehyde can be prepared from N-(4-tolyl)acetamide through a Vilsmeier-Haack reaction. researchgate.net

These reactions highlight the utility of the 2-chloro-6-methylquinoline (B1583817) core in constructing complex, multi-ring systems that incorporate pyrazole (B372694) or triazole moieties, which are known pharmacophores.

Preparation of Oxazine (B8389632), Furanone, and Pyrrolone Ring Systems

The synthetic utility of this compound and its derivatives can be further expanded to the preparation of oxazine, furanone, and pyrrolone ring systems.

Oxazine Ring Systems: The synthesis of oxazine derivatives often involves the reaction of a compound containing a hydroxyl group and a suitably positioned leaving group with an amine or an amide. While direct synthesis from this compound is not explicitly detailed in the provided context, general methods for oxazine synthesis involve cyclization reactions. actascientific.com For example, Schiff bases derived from anthranilic acid can be cyclized using acetic anhydride to form oxazine compounds. actascientific.com This suggests that functionalized derivatives of this compound could potentially undergo similar transformations.

Furanone Ring Systems: The synthesis of furanone derivatives can be achieved through various routes, including the oxidation of thioethers derived from 5-alkoxy-3,4-dihalo-2(5H)-furanones. nih.gov Although a direct link to this compound is not provided, the general principles of furanone synthesis could be adapted to quinoline-containing substrates, potentially leading to novel hybrid molecules.

Pyrrolone Ring Systems: The synthesis of pyrrole (B145914) and its derivatives can be accomplished through methods like the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. organic-chemistry.org By analogy, if this compound were converted to a suitable precursor bearing a 1,4-dicarbonyl moiety, it could serve as a starting point for the construction of pyrrole-fused quinoline systems.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance economic viability. nih.gov These principles advocate for the use of less hazardous solvents, renewable and eco-friendly catalysts, and energy-efficient reaction conditions. acs.org

In the context of quinoline synthesis, traditional methods often involve harsh conditions and hazardous reagents. nih.gov However, recent research has focused on developing greener alternatives. For instance, the synthesis of this compound itself can be achieved through a microwave-assisted reduction of 2-chloro-6-methylquinoline-3-carbaldehyde using sodium borohydride with a montmorillonite K-10 catalyst. nih.govresearchgate.net This method offers advantages such as shorter reaction times and the use of a solid-supported catalyst. nih.govresearchgate.net

Furthermore, the development of one-pot synthesis, microwave-assisted reactions, and the use of ultrasound are being explored for the synthesis of quinoline derivatives. nih.gov For example, a simple and continuous synthesis of 2-methylquinoline (B7769805) compounds has been developed using a heterogeneous Ru-Fe/γ-Al2O3 catalyst in an ethanol/water system, which aligns with green chemistry principles by using green solvents and avoiding strong acids and oxidants. rsc.org These sustainable approaches are crucial for the environmentally responsible production of this compound and its derivatives, paving the way for greener pharmaceutical manufacturing processes. nih.govacs.org

Molecular Structure, Conformational Dynamics, and Intermolecular Interactions

Single Crystal X-ray Diffraction Analyses of (2-chloro-6-methylquinolin-3-yl)methanol and Analogues

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

The crystal structure of this compound has been determined to crystallize in the monoclinic system with the space group P2/c. researchgate.net The molecule is nearly planar, with a root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of only 0.026 Å. researchgate.netnih.govnih.gov This planarity is a characteristic feature of the quinoline (B57606) ring system. The formyl group in the related precursor, 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), is only slightly bent out of the quinoline plane, indicating the rigidity of this fused-ring system. researchgate.net Studies of other substituted quinolines, such as 4-alkoxy-7-chloroquinolines, also confirm the general planarity of the quinoline ring system. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₀ClNO | researchgate.netnih.gov |

| Formula Weight | 207.65 g/mol | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2/c | researchgate.net |

| a (Å) | 14.8091 (17) | researchgate.netnih.gov |

| b (Å) | 4.6387 (5) | researchgate.netnih.gov |

| c (Å) | 14.5098 (11) | researchgate.netnih.gov |

| β (°) | 96.594 (9) | researchgate.netnih.gov |

| Volume (ų) | 990.16 (17) | researchgate.netnih.gov |

| Z (molecules per unit cell) | 4 | researchgate.netnih.gov |

| Temperature (K) | 295 | nih.gov |

| Radiation Type | Mo Kα (λ = 0.71073 Å) | researchgate.net |

Table 2: Hydrogen Bond Geometry for this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code (A) | Reference |

| O1—H1O···O1 | 0.79(6) | 1.93(6) | 2.716(5) | 177(7) | x, y-1, z | researchgate.netvulcanchem.com |

D = donor atom; H = hydrogen atom; A = acceptor atom.

Beyond hydrogen bonding, the crystal structure of this compound is further consolidated by other non-covalent interactions. researchgate.netnih.gov Aromatic π-π stacking interactions are present between the quinoline ring systems of adjacent molecules, with a measured centroid-centroid distance of 3.713 (3) Å. researchgate.netnih.govnih.gov These interactions involve the overlap of the π-electron clouds of the pyridine (B92270) and benzene (B151609) rings of neighboring molecules. researchgate.net

Additionally, weak C—H⋯π interactions contribute to the stability of the crystal packing. researchgate.netnih.gov These interactions occur between aromatic hydrogen atoms and the π-system of the pyridine ring of an adjacent molecule. researchgate.net The interplay of π-π stacking and C-H···π interactions is a recurring theme in the supramolecular chemistry of quinoline-based ligands and their metal complexes, often dictating the self-assembly into dimers or higher-order chains. rsc.orgrsc.orgresearchgate.net

Advanced Spectroscopic Characterization for Comprehensive Structural Elucidation

Spectroscopic techniques provide complementary information to X-ray diffraction, offering insights into the electronic and vibrational properties of the molecule and confirming the assignments of specific functional groups.

¹H NMR: In the proton NMR spectrum, the methyl protons (–CH₃) at the C6 position are expected to appear as a singlet around δ 2.5 ppm. niscpr.res.in The protons of the hydroxymethyl group (–CH₂OH) would likely produce a singlet near δ 4.8 ppm, with the hydroxyl proton (–OH) showing a broad signal whose position is dependent on concentration and solvent. The aromatic protons on the quinoline core would resonate in the downfield region of δ 7.5–8.8 ppm. niscpr.res.insemanticscholar.org Specifically, the H4 proton is anticipated to be a singlet at a high chemical shift (around δ 8.6 ppm) due to its proximity to the nitrogen atom and the deshielding effect of the ring current. niscpr.res.in

¹³C NMR: In the carbon NMR spectrum, the methyl carbon is predicted to have a signal around δ 21-22 ppm. vulcanchem.com The hydroxymethyl carbon (–CH₂OH) typically appears around δ 60 ppm. vulcanchem.com The aromatic carbons of the quinoline ring system would generate a series of signals in the δ 120–150 ppm range, with the carbon atom bearing the chlorine (C2) and the nitrogen-adjacent carbon (C8a) resonating at the lower field end of this range. niscpr.res.insemanticscholar.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) | Basis of Prediction | Reference |

| ¹H NMR | ||||

| Methyl (C6) | –CH₃ | ~2.5 | Data from (E)-N-((2-chloro-6-methylquinolin-3-yl)...) | niscpr.res.in |

| Hydroxymethyl | –CH₂OH | ~4.8 | Data from N-[(2-chloro-6-methylquinolin-3-yl)methyl]... | vulcanchem.com |

| Quinoline H4 | Ar–H | ~8.6 | Data from (E)-N-((2-chloro-6-methylquinolin-3-yl)...) | niscpr.res.in |

| Other Quinoline | Ar–H | 7.5 - 8.2 | Data from various quinoline derivatives | niscpr.res.insemanticscholar.org |

| ¹³C NMR | ||||

| Methyl (C6) | –CH₃ | ~21-22 | Data from related 6-methylquinoline (B44275) compounds | vulcanchem.com |

| Hydroxymethyl | –CH₂OH | ~60 | Data from (2-chloroquinolin-3-yl)methanol | vulcanchem.com |

| Quinoline Carbons | Ar–C | 120 - 149 | Data from various quinoline derivatives | vulcanchem.comsemanticscholar.org |

FT-IR spectroscopy identifies the characteristic vibrational frequencies of functional groups within the molecule. For this compound, the spectrum would be dominated by absorptions corresponding to the O-H, C-H, C=N, C=C, and C-Cl bonds.

The most prominent feature would be a broad absorption band in the region of 3200–3400 cm⁻¹, characteristic of the O–H stretching vibration of the hydrogen-bonded hydroxyl group. Aromatic C–H stretching vibrations are expected to appear just above 3000 cm⁻¹. semanticscholar.org The stretching vibrations of the quinoline ring, including C=C and C=N bonds, typically occur in the 1450–1630 cm⁻¹ region. semanticscholar.org A stretching band for the C-Cl bond is anticipated at a lower frequency, generally in the range of 800-820 cm⁻¹. niscpr.res.in

Table 4: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Context | Reference |

| O–H Stretch (H-bonded) | 3200 - 3400 | Expected for alcohols | semanticscholar.org |

| Aromatic C–H Stretch | 3020 - 3050 | Quinoline derivatives | semanticscholar.orgrsc.org |

| Aliphatic C–H Stretch | 2850 - 2960 | Methyl and methylene (B1212753) groups | semanticscholar.orgrsc.org |

| C=N Stretch (Quinoline) | 1610 - 1630 | 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives | semanticscholar.org |

| C=C Stretch (Aromatic) | 1450 - 1580 | Quinoline derivatives | semanticscholar.orgrsc.org |

| C–Cl Stretch | 815 - 825 | (E)-N-((2-chloro-6-substituted quinolin-3-yl)...) | niscpr.res.in |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and offering detailed insights into its structural composition through fragmentation analysis.

High-resolution mass spectrometry (HRMS) analysis establishes the precise molecular weight of this compound. The compound's chemical formula is C₁₁H₁₀ClNO. nih.govresearchgate.netnih.gov The monoisotopic mass is calculated to be 207.0451 g/mol . Experimental data from crystallographic studies confirm a molecular weight of 207.65 g/mol , which aligns with the calculated value. nih.govresearchgate.net

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, a characteristic isotopic pattern is expected, with a second peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways for this compound would likely involve the following cleavages:

Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the quinoline ring and the methanol (B129727) substituent would result in the loss of a CH₂OH radical (31 Da), leading to a significant fragment ion.

Loss of Chlorine: The C-Cl bond can break, leading to the loss of a chlorine radical (35 or 37 Da).

Loss of a Methyl Group: The methyl group attached to the quinoline ring can be lost as a methyl radical (15 Da).

Ring Fragmentation: The quinoline ring system itself can undergo cleavage, a common feature in the mass spectra of quinolines, often involving the loss of HCN (27 Da). cdnsciencepub.com

Based on these principles, a table of probable major fragment ions in the mass spectrum of this compound can be constructed.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |

| 207/209 | [C₁₁H₁₀ClNO]⁺ (Molecular Ion) | - |

| 192/194 | [C₁₀H₇ClNO]⁺ | CH₃ |

| 176/178 | [C₁₁H₉Cl]⁺ | H₂O |

| 172 | [C₁₁H₁₀NO]⁺ | Cl |

| 144 | [C₁₀H₇N]⁺ | CH₂OH, Cl |

This detailed fragmentation analysis, in conjunction with the precise molecular weight determination, serves as a robust method for the unequivocal identification and structural elucidation of this compound. Vendor-supplied data, often including LC-MS results, further corroborates these findings for specific batches of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. It is instrumental in predicting the geometry, reactivity, and spectroscopic properties of molecules like (2-chloro-6-methylquinolin-3-yl)methanol. Studies on similar quinoline (B57606) derivatives often employ the B3LYP functional with basis sets like 6-311G* or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netmalariaworld.orgresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, experimental data from X-ray crystallography provides a precise reference for the solid-state structure. nih.govresearchgate.net The title compound, with the chemical formula C₁₁H₁₀ClNO, crystallizes in a monoclinic system. nih.govresearchgate.net Experimental studies reveal that the quinoline fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of only 0.026 Å. nih.govresearchgate.netnih.gov

Computational geometry optimization using DFT, for instance at the B3LYP/6-311G* level, can calculate the molecule's structure in the gas phase. malariaworld.org Comparing these optimized parameters (bond lengths and angles) with the experimental crystallographic data allows for an assessment of the accuracy of the theoretical method and an understanding of the effects of the crystal packing forces. malariaworld.org In the crystal structure of this compound, molecules are linked by O-H···O hydrogen bonds and stabilized by C-H···π and π-π stacking interactions, which would not be present in a gas-phase calculation. nih.govresearchgate.netnih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malariaworld.org

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. malariaworld.org For quinoline derivatives, the HOMO is typically distributed over the entire quinoline ring system, while the LUMO's location can be influenced by substituents. In this compound, the electron-withdrawing chlorine atom and the π-system of the quinoline ring would significantly influence the energies and distributions of these orbitals. DFT calculations can precisely map these orbitals, showing that the electron density of the HOMO is often located on the benzene (B151609) part of the quinoline ring, while the LUMO is frequently centered on the pyridine (B92270) part. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malariaworld.orgresearchgate.net The MEP surface is colored according to its electrostatic potential value: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or slightly negative potential, respectively. researchgate.net

For this compound, an MEP map calculated via DFT would reveal the most negative potential (red) localized on the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, identifying them as the primary sites for electrophilic interaction. malariaworld.orgresearchgate.net The most positive potential (blue) would be found around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack. malariaworld.org This detailed charge mapping is crucial for understanding intermolecular interactions, including hydrogen bonding, and for rationalizing the molecule's biological activity. malariaworld.orgnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govacs.org By simulating the movements of atoms according to the principles of classical mechanics, MD allows for the exploration of a molecule's conformational landscape and its interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov

For a relatively rigid molecule like this compound, MD simulations can be used to study the rotational freedom of the methanol (B129727) group and the subtle flexing of the quinoline ring system. acs.org In a broader context, such as drug design, MD simulations are essential for understanding how a ligand like a quinoline derivative fits and stays within the binding pocket of a target protein. nih.govtandfonline.com These simulations can calculate the stability of the ligand-protein complex by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation time, providing insights that are beyond the scope of static docking models. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For quinoline derivatives, QSAR models are invaluable for predicting their therapeutic or toxic effects and for guiding the design of new, more potent analogues. nih.gov

Studies on 2-chloroquinoline (B121035) derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that predict antimycobacterial activity. nih.gov These models generate contour maps that highlight which regions of the molecule should be modified to enhance activity. For example, a QSAR model might indicate that bulky substituents are favored in one position, while electron-withdrawing groups are preferred in another. Such models have been developed for derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622), the precursor to this compound, to predict toxicity.

Computational Spectroscopic Predictions and Comparison with Experimental Data

Computational methods, particularly DFT, can predict various spectroscopic properties, including IR, Raman, and NMR spectra. researchgate.netdergipark.org.tr These theoretical spectra can be compared with experimentally obtained spectra to confirm the molecular structure and to aid in the assignment of spectral bands. dergipark.org.tr

For a compound like this compound, DFT calculations at the B3LYP/6-311++G(d,p) level can predict its vibrational frequencies (IR). researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. The predicted 1H and 13C NMR chemical shifts, typically calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, can also be correlated with experimental data recorded in solvents like DMSO-d6 or CDCl3. dergipark.org.trresearchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption (UV-Vis) spectrum, providing information about the electronic transitions within the molecule. malariaworld.orgdergipark.org.tr The strong agreement between calculated and experimental spectra serves as a powerful validation of both the synthesized structure and the computational methodology employed. malariaworld.org

Pharmacological and Biological Research on 2 Chloro 6 Methylquinolin 3 Yl Methanol Derivatives

Antimicrobial Activity Investigations of Quinoline-Based Compounds

The versatile nature of the quinoline (B57606) ring has made it a prime candidate in the search for new antimicrobial agents. nih.gov Derivatives have been synthesized and evaluated for their efficacy against a wide range of pathogenic bacteria and fungi, demonstrating the scaffold's potential in combating infectious diseases. nih.govtandfonline.com

Antibacterial Efficacy and Mechanistic Studies against Diverse Bacterial Strains

Quinoline derivatives have shown considerable promise as antibacterial agents, with activity reported against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com A series of 2-chloro-6-methylquinoline (B1583817) hydrazones, derived from a closely related precursor to (2-chloro-6-methylquinolin-3-yl)methanol, were evaluated for their antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. doaj.org

Research has demonstrated that modifications to the quinoline structure can yield compounds with potent activity against multidrug-resistant strains. nih.gov For instance, certain quinoline derivatives display significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Clostridium difficile. nih.gov One study reported a series of quinoline compounds with potent in vitro activity against C. difficile, with Minimum Inhibitory Concentrations (MICs) as low as 1.0 μg/mL, which is comparable to vancomycin. nih.gov Other research into novel quinoline derivatives has identified compounds with excellent activity against S. aureus with a MIC value of 6.25 µg/ml. biointerfaceresearch.com

The mechanisms of action for these antibacterial quinolines are varied. Some derivatives function as peptide deformylase (PDF) enzyme inhibitors, a pathway essential for bacterial protein synthesis. tandfonline.com Quinoline-based hydroxyimidazolium hybrids have also been developed, with some showing potent anti-staphylococcal properties (MIC of 2 µg/mL) and activity against Mycobacterium tuberculosis (MIC of 10 µg/mL). mdpi.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/EC50) | Reference |

| Quinoline Derivatives | Clostridium difficile | 1.0 μg/mL | nih.gov |

| Quinoline Derivatives | Staphylococcus aureus | 6.25 µg/mL | biointerfaceresearch.com |

| Quinoline-based hybrid | Staphylococcus aureus | 2 µg/mL | mdpi.com |

| Quinoline-based hybrid | Mycobacterium tuberculosis H37Rv | 10 µg/mL | mdpi.com |

| Novel Quinoline Derivatives | Escherichia coli | 3.12 µg/mL | tandfonline.com |

| Novel Quinoline Derivatives | Staphylococcus aureus | 3.12 µg/mL | tandfonline.com |

Antifungal Properties and Exploration of Associated Molecular Targets

In addition to antibacterial effects, the quinoline scaffold is a promising structure for the development of new antifungal agents. nih.govbohrium.com Derivatives of 2-chloro-6-methylquinoline have been tested for their antifungal properties against pathogenic fungi such as Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. doaj.org

Studies have shown that certain quinoline derivatives exhibit in vitro antifungal activity that is comparable to or even greater than standard antifungal drugs like fluconazole. nih.gov The synthetic versatility of the quinoline nucleus allows for modifications that can lead to selective action against different types of fungi, including yeasts and filamentous fungi. nih.gov For example, one investigation found that some derivatives were active only on yeast with MICs ranging from 25–50 μg/mL, while another compound was effective only on filamentous fungi with MICs of 12.5–25 μg/mL. nih.gov

Research into the antifungal mechanisms of quinoline derivatives suggests they can disrupt fungal cell integrity. Preliminary studies on certain compounds revealed they may cause abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.org Another study found that potent quinoline derivatives could induce changes in cell membrane permeability, accumulation of reactive oxygen species, and loss of mitochondrial membrane potential. acs.org These findings indicate that the fungal cell membrane is a key molecular target for these compounds. acs.orgacs.org

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC/EC50) | Reference |

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Candida spp. | Comparable to Fluconazole | nih.gov |

| Quinoline Derivative 5 | Filamentous Fungi | 12.5–25 μg/mL | nih.gov |

| Quinoline Derivative Ac12 | Sclerotinia sclerotiorum | 0.52 μg/mL | acs.org |

| Quinoline Derivative Ac12 | Botrytis cinerea | 0.50 μg/mL | acs.org |

| Quinoline Derivative 3f-4 | Sclerotinia sclerotiorum | 0.41 μg/mL | acs.org |

| Quinoline Derivative 3f-28 | Sclerotinia sclerotiorum | 0.55 μg/mL | acs.org |

Evaluation of Antimalarial Potential of Functionalized Quinoline Systems

The quinoline ring is arguably most famous for its role in antimalarial drugs, forming the core of natural alkaloids like quinine (B1679958) and synthetic drugs such as chloroquine. nih.govnih.govmdpi.com Consequently, functionalized quinoline systems are a major focus of research for developing new and more effective antimalarial agents to combat drug-resistant strains of Plasmodium falciparum. mdpi.comnih.gov

Numerous derivatives have been synthesized and tested, showing a wide range of activities. Hybrid molecules, which combine the quinoline scaffold with other pharmacophores, have emerged as a promising strategy. mdpi.com For example, 4-aminoquinoline-pyrimidine hybrids have demonstrated potent in vitro antimalarial activity, with IC50 values below 1 µM against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.com Similarly, quinoline-sulfonamide hybrids have displayed significant schizonticidal activity in vitro, with IC50 values as low as 0.05 μM. mdpi.com

In vitro evaluations of various novel quinoline derivatives against P. falciparum have classified compounds based on their potency. Compounds are generally considered active if their IC50 is less than 0.5 μg/mL and moderately active if the IC50 is between 0.5 and 5 μg/mL. nih.gov Several synthesized derivatives have shown excellent antimalarial activity, with IC50 values as low as 0.014 μg/mL, surpassing the activity of the standard drug chloroquine in some cases. nih.gov The mechanism of many quinoline-based antimalarials involves interfering with the parasite's detoxification process in the food vacuole, where heme is polymerized into hemozoin. nih.gov The accumulation of the drug inhibits this polymerization, leading to a buildup of toxic free heme that kills the parasite. nih.gov

Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | P. falciparum Strain(s) | Activity (IC50) | Reference |

| Quinoline-Sulfonamide Hybrid | Not specified | 0.05 - 1.63 μM | mdpi.com |

| 4-Aminoquinoline-Pyrimidine Hybrid | Chloroquine-sensitive & resistant | < 1 µM | mdpi.com |

| Novel Quinoline Derivative 4b | Not specified | 0.014 μg/mL | nih.gov |

| Novel Quinoline Derivative 4g | Not specified | 0.041 μg/mL | nih.gov |

| Triazolyl Quinoline Hybrid 6e | 3D7 (Chloroquine-sensitive) | 1.364 µM | |

| Triazolyl Quinoline Hybrid 6i | 3D7 (Chloroquine-sensitive) | 1.402 µM |

Research into Anticancer Activities and Cytotoxicity Profiles

The quinoline scaffold has become an important motif in the development of new anticancer drugs. Its derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines through diverse mechanisms of action. These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, interference with tumor growth signaling pathways, induction of apoptosis, and cell cycle arrest. researchgate.net

A wide array of quinoline derivatives has been synthesized and evaluated for antiproliferative activity against numerous human cancer cell lines, including those for breast, colon, lung, and prostate cancer. For instance, certain 2,4-disubstituted quinoline compounds have demonstrated significant cytotoxic activity. In one study, a quinoxaline-based derivative was tested against PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with one compound exhibiting activity comparable to the standard drug doxorubicin, showing an IC50 value of 6.93 ± 0.4 µM against MCF-7 cells. researchgate.net

Specific derivatives have been investigated for their targeted effects. One novel quinoline compound, 91b1, was found to exert its anticancer effect by downregulating the expression of Lumican, a gene associated with tumorigenesis. mdpi.com This compound significantly reduced tumor size in a nude mice xenograft model, highlighting the potential for targeted therapies based on the quinoline structure. mdpi.com

Table 4: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

| Quinoxaline-based Derivative 6k | HeLa (Cervical) | 12.17 ± 0.9 µM | researchgate.net |

| Quinoxaline-based Derivative 6k | HCT-116 (Colon) | 9.46 ± 0.7 µM | researchgate.net |

| Quinoxaline-based Derivative 6k | MCF-7 (Breast) | 6.93 ± 0.4 µM | researchgate.net |

| Doxorubicin (Reference) | MCF-7 (Breast) | 4.17 ± 0.2 µM | researchgate.net |

| Quinolinyl Pyrazolinyl Thiazole Hybrid 20 | Not specified | 31.80 nM | researchgate.net |

| Gefitinib (Reference) | Not specified | 29.16 nM | researchgate.net |

Exploration of Additional Pharmacological Modalities

Beyond the well-documented antimicrobial, antimalarial, and anticancer properties, the pharmacological investigation of quinoline derivatives extends to other therapeutic areas, including cardiovascular effects. nih.gov

Hypotensive Effects and Underlying Mechanisms

Certain quinoline derivatives have been identified as having hypotensive (blood pressure-lowering) activity. nih.gov One of the most studied compounds in this regard is Centhaquin (2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline). nih.gov

Pharmacological studies in cats and rats demonstrated that Centhaquin lowered blood pressure and reduced heart rate in a dose-dependent manner. nih.gov The investigation into its mechanism of action suggests that the compound acts centrally. When Centhaquin was administered directly to the brain via intravertebral arterial injection or applied topically to the ventral surface of the medulla, it produced hypotension and bradycardia. nih.gov This indicates that the hypotensive effect is mediated through the central nervous system, likely by reducing the excitability of vasomotor centers in the brainstem. nih.gov Other quinoline derivatives, such as quinoline-4-carboxylic acids, have also been synthesized and identified as angiotensin II receptor antagonists, another mechanism that results in hypotensive effects. nih.gov

Antidepressant Activity Assessment

Research into the antidepressant potential of quinoline derivatives has identified several promising compounds. A study involving a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-amine derivatives, which are structurally related to this compound, was conducted to evaluate their antidepressant effects. nih.gov The assessment used the Forced Swim Test in rats, a standard behavioral test for screening potential antidepressant drugs. nih.gov

In this study, several compounds were found to significantly reduce the duration of immobility time in the test subjects, which is indicative of antidepressant-like activity. nih.gov The compounds were also evaluated for their neurotoxicity using the rotarod test to ensure the observed effects were not due to motor impairment. nih.gov Additionally, these active compounds were tested for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to depression. nih.gov

| Compound ID | Substituted Amine Group | Significance of Immobility Time Reduction |

|---|---|---|

| 4b | N-(2-chlorophenyl) | P<0.01 |

| 4c | N-(4-chlorophenyl) | P<0.01 |

| 4d | N-(2-methylphenyl) | P<0.01 |

| 4e | N-(4-methylphenyl) | P<0.01 |

| 4i | N-butyl | P<0.01 |

| 4o | N-(3-chlorophenyl) | P<0.01 |

Anti-inflammatory Properties

The quinoline scaffold is recognized for its potential in developing new therapeutic agents, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. mdpi.comresearchgate.net Research on different quinoline and quinazoline (B50416) derivatives has highlighted their promise as anti-inflammatory candidates. However, specific studies focusing exclusively on the anti-inflammatory properties of derivatives of this compound are not extensively detailed in the available literature. The broader class of these heterocyclic compounds continues to be an area of interest for the development of novel anti-inflammatory drugs.

Antiviral Activity Investigations

Quinolines represent a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including notable antiviral effects. mdpi.comnih.gov Members of the quinoline family have been found to be active against a variety of viruses, such as Dengue virus, Hepatitis C virus, Zika virus, and coronaviruses. mdpi.comnih.gov The versatility of the quinoline scaffold allows for chemical modifications that can lead to the development of potent antiviral agents. nih.gov While the general class of quinoline derivatives is a promising area for antiviral drug discovery, specific investigations into the antiviral activity of this compound derivatives have not been specifically detailed.

Molecular Docking and Receptor Interaction Studies

Computational Analysis of Ligand-Protein Binding Mechanisms and Interaction Dynamics

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. unar.ac.id This method provides valuable insights into the binding mechanisms that are crucial for drug design. For quinoline derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets.

These computational analyses help to understand the specific binding modes and the key amino acid residues involved in the interaction. For instance, studies on 2-aryl/heteroaryl-quinoline-4-carboxylic acids revealed hydrogen bonding interactions with the target protein. researchgate.net Similarly, induced-fit docking (IFD) studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the PI3Kα binding site have shown engagement with key binding residues, helping to rationalize their biological activity. mdpi.com Further computational analyses, such as Molecular Dynamics (MD) simulations, have been used to assess the stability of the ligand-protein complex over time, confirming that the binding of the ligand can lead to the stabilization of the protein molecule. acs.org

In Silico Identification and Validation of Potential Biological Targets (e.g., MurD ligase enzyme, exosomal tetraspanin CD81 protein)

MurD ligase enzyme:

In the search for new antibacterial agents, the MurD ligase enzyme has been identified as a potential target. Molecular docking studies were performed on a series of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives to understand their mode of inhibition against this enzyme. degloorcollege.in These derivatives were synthesized starting from (2-chloroquinolin-3-yl)methanol derivatives. degloorcollege.in The in silico analysis revealed that specific derivatives were the most active, providing a rationale for the experimentally observed antibacterial activity and guiding future optimization efforts. degloorcollege.in

Exosomal tetraspanin CD81 protein:

The exosomal tetraspanin CD81 protein is another biological target of interest, particularly in cancer therapy research. A class of benzothiazole-appended quinoline derivatives was synthesized and evaluated for their binding affinity to CD81. nih.gov Molecular docking studies predicted that these compounds effectively bind to the active site cavity of the CD81 protein. acs.orgnih.gov The strength and stability of this binding were further analyzed using Molecular Dynamics (MD) simulations, which suggested that the ligand binding resulted in the stabilization of the CD81 molecule. acs.orgnih.gov These findings highlight the potential of these chemical scaffolds as probes for binding to exosomes with high affinity. acs.org

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 3-(Benzo[d]thiazol-2-yl)quinolin-2(1H)-one (Compound 6) | Exosomal Tetraspanin CD81 | -6.9 |

| 3-(Benzo[d]thiazol-2-yl)quinoline-2(1H)-thione (Compound 7) | Exosomal Tetraspanin CD81 | -6.3 |

| 2-(1H-Benzo[d]thiazol-2-yl)quinolin-3-amine (Compound 8) | Exosomal Tetraspanin CD81 | -6.5 |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Pathways for Complex Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives has evolved significantly from traditional methods like the Friedländer and Skraup syntheses. rsc.orgnih.gov Modern research focuses on creating more efficient, cost-effective, and environmentally friendly synthetic routes.

Recent advancements include the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials. rsc.orgnih.gov These reactions are prized for their high atom economy and ability to introduce diverse functional groups. nih.gov For instance, a zinc-based metal-organic framework (MOF) has been successfully used to catalyze a three-component reaction to produce 2,4-disubstituted quinolines with high yields under solvent-free conditions. rsc.org

Furthermore, innovative strategies involving transition-metal catalysts, such as copper and ruthenium, are being explored to facilitate C-H bond activation and annulation reactions, leading to the efficient synthesis of substituted quinolines. mdpi.com The use of nanocatalysts, particularly iron-based nanoparticles, is also a promising green approach due to their recyclability, low toxicity, and high surface area, which provides more active sites for reactions. nih.govacs.org Researchers are also investigating biocatalysis, using enzymes like α-chymotrypsin in ionic liquids, to achieve Friedländer condensation under milder conditions. nih.gov

A recently developed method utilizes a photoexcited borate (B1201080) intermediate to induce dearomative photocycloaddition on the pyridine (B92270) side of quinolines, a previously challenging transformation. sciencedaily.com This catalyst-free approach is cost-effective and allows for the synthesis of diverse 2D/3D fused frameworks from multi-substituted starting molecules. sciencedaily.com

Integration of Advanced Computational Methodologies for Rational Drug Design and Optimization

Computational methods are becoming indispensable in modern drug discovery for designing and optimizing new drug candidates. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful tool for understanding how the structural and electrostatic properties of a ligand relate to its biological activity. nih.govmdpi.com

By analyzing the steric and electrostatic contributions of a series of quinoline derivatives, researchers can build predictive 3D-QSAR models. nih.gov These models, validated through internal and external statistical methods, generate contour maps that highlight regions where structural modifications could enhance biological activity. mdpi.com This information guides the design of new compounds with improved potency and drug-like properties. nih.govmdpi.com

Molecular docking and molecular dynamics simulations are also crucial for predicting the binding interactions between newly designed ligands and their target proteins. nih.gov These simulations provide insights into the stability of the ligand-protein complex and can validate the findings from 3D-QSAR studies. nih.govmdpi.com For instance, docking studies have been used to investigate the interaction of quinoline derivatives with targets like DNA, dihydrofolate reductase, and N-myristoyl transferase to assess their potential anticancer and antifungal activities. nih.gov

Discovery and Validation of New Biological Targets for Therapeutic Intervention

The versatility of the quinoline scaffold allows it to interact with a wide range of biological targets, making it a valuable framework for developing drugs against various diseases. nih.gov A significant area of research is the identification and validation of new protein targets for quinoline-based compounds.

Kinases are a major class of targets, with many quinoline derivatives showing inhibitory activity against various kinases involved in cancer signaling pathways. nih.gov Targets like c-Met, vascular endothelial growth factor (VEGF) receptors, and epidermal growth factor (EGF) receptors are pivotal in carcinogenic pathways, and their inhibition by quinoline compounds has shown significant antiproliferative effects. nih.gov For example, 3,6-disubstituted quinoline derivatives have demonstrated selective inhibition of the c-Met kinase. nih.gov

Beyond cancer, researchers are exploring other therapeutic areas. For instance, quinoline-sulfonamide hybrids are being investigated as multi-targeting agents for Alzheimer's disease by simultaneously inhibiting monoamine oxidases (MAOs) and cholinesterases (ChEs). rsc.org Additionally, novel quinoline-thiazole derivatives are being evaluated for their antimicrobial activity by targeting enzymes like DNA gyrase and lanosterol (B1674476) 14α-demethylase. acs.org The discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action against multiple stages of the malaria parasite highlights the potential for identifying new targets even in well-established therapeutic areas. acs.org

Exploration of Nanotechnology-Based Delivery Systems for Enhanced Bioavailability and Targeted Action

Nanotechnology offers promising solutions to overcome challenges associated with drug delivery, such as poor bioavailability and lack of target specificity. nih.gov Nano-engineered devices and nanoparticles can encapsulate drug molecules, protecting them from degradation and enabling controlled release over extended periods. youtube.com

Solid lipid nanoparticles (SLNPs) and polymeric nanoparticles are being explored as carriers for delivering therapeutic agents, including those based on the quinoline scaffold. nih.gov These nanocarriers can improve drug solubility, increase blood half-life, and reduce toxicity. nih.gov For example, the use of nanocarriers can enhance the concentration of a drug within the brain, which is particularly beneficial for treating neurodegenerative diseases. nih.gov

Researchers are developing "tuneable" metal-biomolecule networks (MBNs) composed of non-toxic metal ions and biomolecules. sciencedaily.com These nanoparticles can be customized for various biomedical applications, including drug delivery, by engineering their size, cargo, and targeting capabilities. sciencedaily.com The ability to create nano-sized devices with controlled pore sizes allows for a very linear and controlled release of the encapsulated drug, potentially extending the therapeutic window from days to months. youtube.com

Design and Synthesis of Hybrid Molecules Incorporating (2-chloro-6-methylquinolin-3-yl)methanol Scaffolds for Synergistic Effects

The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a burgeoning area of research. This approach aims to develop compounds with synergistic effects, improved activity, and potentially dual modes of action to combat drug resistance. nih.gov

Examples of this approach include the synthesis of quinoline-sulfonamide hybrids, which have shown promise as antimicrobial and neurotherapeutic agents. rsc.orgnih.gov The combination of a quinoline moiety with a steroid scaffold, such as cholesterol, has led to hybrid compounds capable of inhibiting and reversing protein aggregation, a process implicated in neurodegenerative diseases like Alzheimer's. acs.org

Other reported hybrids include quinoline-coumarin, quinoline-chalcone-1,2,4-triazole, and quinoline-1,2,4-triazine combinations, which have been investigated for their anticancer and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov These hybrid molecules often exhibit enhanced biological activity compared to their individual components, demonstrating the power of this "framework combination" strategy. nih.govacs.org The synthesis of azetidin-2-one (B1220530) fused with 2-chloro-3-formyl quinoline derivatives has also yielded compounds with potent antimicrobial activity. orientjchem.org

常见问题

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell volume (ų) | 990.16 | |

| R-factor | 0.085 | |

| Hydrogen bond distance | O-H···O: 2.68 Å |

Q. Table 2: Synthetic Yield Comparison

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional reduction | 5 h | 78 | 95 |

| Microwave-assisted | 5 min | 85 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。